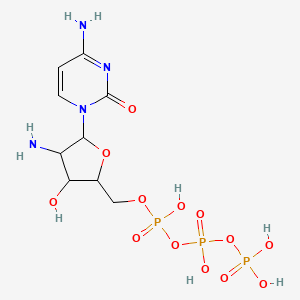
2'-Amino-2'-deoxycytidine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-2’-deoxycytidine-5’-triphosphate is a nucleoside analogue that mimics the natural substrate for the enzyme 2’-deoxycytidine-5’-triphosphate. This compound is known for its role as an inhibitor of viral RNA polymerase, making it a significant molecule in the field of antiviral research .
Méthodes De Préparation
The synthesis of 2’-Amino-2’-deoxycytidine-5’-triphosphate involves several steps. The process typically includes protecting a specific group, converting a different group, reacting with a specific chemical, deprotecting another group, converting another group, and treating with a specific chemical
Analyse Des Réactions Chimiques
2’-Amino-2’-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 2’ position can participate in substitution reactions.
Hydrolysis: The triphosphate group contains high-energy phosphoanhydride bonds, which can be hydrolyzed to release energy.
Binding Reactions: It binds to the active site of viral RNA polymerases, leading to rearrangement of the polymerase active site.
Common reagents and conditions used in these reactions include specific protecting groups, deprotecting agents, and various organic solvents. Major products formed from these reactions include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
2’-Amino-2’-deoxycytidine-5’-triphosphate has several scientific research applications:
Antiviral Research: It is used as an inhibitor of viral RNA polymerase, blocking the ability of the enzyme to synthesize RNA.
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing as a component in the reaction mix.
Biochemistry: It is studied for its role in inhibiting the replication of viruses such as norovirus and HIV in cell culture.
Mécanisme D'action
The mechanism of action of 2’-Amino-2’-deoxycytidine-5’-triphosphate involves binding to the active site of viral RNA polymerases. The alteration of the substrate-binding site required to accommodate the 2’-amino group leads to a rearrangement of the polymerase active site and a disruption of the coordination shells of the active-site metal ions . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
2’-Amino-2’-deoxycytidine-5’-triphosphate is similar to other nucleoside analogues such as 2’-Amino-2’-deoxyadenosine-5’-triphosphate and 2’-Deoxycytidine-5’-triphosphate . its unique amino group at the 2’ position distinguishes it from these compounds, providing a novel mechanism of inhibition that can be exploited for the design of inhibitors targeting viral RNA polymerases .
Similar Compounds
- 2’-Amino-2’-deoxyadenosine-5’-triphosphate
- 2’-Deoxycytidine-5’-triphosphate
Propriétés
Formule moléculaire |
C9H17N4O13P3 |
|---|---|
Poids moléculaire |
482.17 g/mol |
Nom IUPAC |
[[4-amino-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(15)12-5)8-6(11)7(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,11H2,(H,19,20)(H,21,22)(H2,10,12,15)(H2,16,17,18) |
Clé InChI |
WNVZQYHBHSLUHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


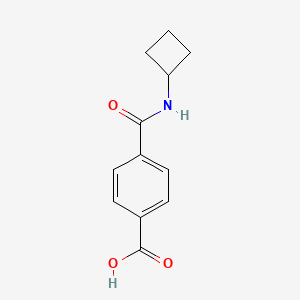
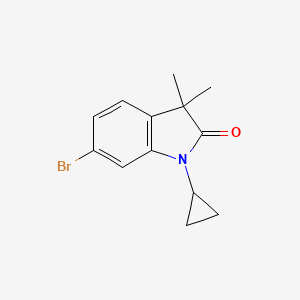
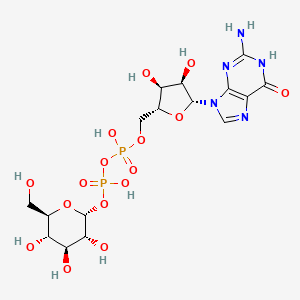
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


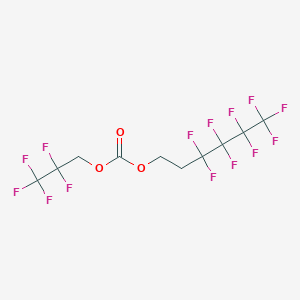


![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
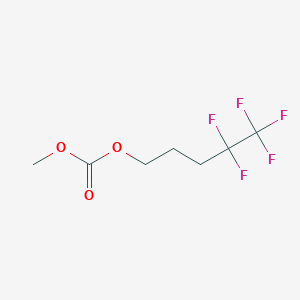
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)

